Phosphatidylinositol-4-phosphate

Catalog No.
S632840
CAS No.
M.F
C46H82O16P2
M. Wt
953.1 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phosphatidylinositol-4-phosphate

Product Name

Phosphatidylinositol-4-phosphate

IUPAC Name

[(2R)-1-heptadecanoyloxy-3-[hydroxy-[(3S)-2,3,5,6-tetrahydroxy-4-phosphonooxycyclohexyl]oxyphosphoryl]oxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate

Molecular Formula

C46H82O16P2

Molecular Weight

953.1 g/mol

InChI

InChI=1S/C46H82O16P2/c1-3-5-7-9-11-13-15-17-19-20-21-23-25-27-29-31-33-35-40(48)60-38(36-58-39(47)34-32-30-28-26-24-22-18-16-14-12-10-8-6-4-2)37-59-64(56,57)62-46-43(51)41(49)45(42(50)44(46)52)61-63(53,54)55/h11,13,17,19,21,23,27,29,38,41-46,49-52H,3-10,12,14-16,18,20,22,24-26,28,30-37H2,1-2H3,(H,56,57)(H2,53,54,55)/b13-11-,19-17-,23-21-,29-27-/t38-,41+,42?,43?,44?,45?,46?/m1/s1

InChI Key

WSLBJQQQZZTFBA-MLUQOLBVSA-N

Synonyms

1-(3-sn-phosphatidylinositol)-L-myoinositol-4-phosphate, phosphatidylinositol 4-monophosphate, phosphatidylinositol 4-phosphate, phosphatidylinositol-4-phosphate, PI4P compound, PtdINS4P

Canonical SMILES

CCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)O)OP(=O)(O)O)O)O)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC

Isomeric SMILES

CCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC1C([C@@H](C(C(C1O)O)OP(=O)(O)O)O)O)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC

Description

The exact mass of the compound Phosphatidylinositol-4-phosphate is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Glycerophospholipids [GP] -> Glycerophosphoinositol monophosphates [GP07] -> Diacylglycerophosphoinositol monophosphates [GP0701]. However, this does not mean our product can be used or applied in the same or a similar way.

Phosphatidylinositol-4-phosphate is a phosphoinositide lipid that plays crucial roles in cellular signaling and membrane dynamics. It is synthesized by the phosphorylation of phosphatidylinositol at the 4-position, a reaction catalyzed by phosphatidylinositol 4-kinases. This lipid is predominantly found in the Golgi apparatus and the plasma membrane, where it serves as a precursor for other important phosphoinositides, such as phosphatidylinositol-4,5-bisphosphate and phosphatidylinositol-3,4,5-trisphosphate. The unique structure of phosphatidylinositol-4-phosphate allows it to interact with various proteins and influence multiple cellular processes, including vesicular trafficking, cytoskeletal organization, and signal transduction pathways .

The primary chemical reaction involving phosphatidylinositol-4-phosphate is its synthesis from phosphatidylinositol through the action of phosphatidylinositol 4-kinase. This enzymatic reaction can be summarized as follows:

Phosphatidylinositol+ATPPhosphatidylinositol 4 kinasePhosphatidylinositol 4 phosphate+ADP\text{Phosphatidylinositol}+\text{ATP}\xrightarrow{\text{Phosphatidylinositol 4 kinase}}\text{Phosphatidylinositol 4 phosphate}+\text{ADP}

In addition to its synthesis, phosphatidylinositol-4-phosphate can undergo further phosphorylation by specific kinases to form other phosphoinositides. For instance, it can be phosphorylated at the 5-position by phosphatidylinositol 4-phosphate 5-kinase to yield phosphatidylinositol-4,5-bisphosphate .

Phosphatidylinositol-4-phosphate is involved in several critical biological activities:

  • Vesicular Trafficking: It plays a vital role in the formation and maturation of secretory vesicles. Phosphatidylinositol-4-phosphate interacts with proteins such as Sec2p and Ypt32p to facilitate vesicle transport from the Golgi to the plasma membrane .
  • Membrane Dynamics: This lipid is essential for maintaining membrane identity and integrity. It contributes to the recruitment of specific proteins to membranes, influencing processes like endocytosis and exocytosis .
  • Signal Transduction: Phosphatidylinositol-4-phosphate acts as a signaling molecule that can modulate various cellular responses, including those mediated by G protein-coupled receptors .

Phosphatidylinositol-4-phosphate can be synthesized through several methods:

  • Enzymatic Synthesis: The primary method involves the phosphorylation of phosphatidylinositol by phosphatidylinositol 4-kinases (types I and III). These enzymes are localized in different cellular compartments, including the Golgi apparatus and plasma membrane .
  • Chemical Synthesis: Laboratory techniques may also be employed to chemically synthesize phosphatidylinositol-4-phosphate using various organic chemistry methods, although this is less common than enzymatic synthesis.
  • Synthetic Biology Approaches: Recent advancements have enabled the development of genetically encoded biosensors that can visualize and manipulate levels of phosphatidylinositol-4-phosphate within living cells .

Phosphatidylinositol-4-phosphate has several applications in research and biotechnology:

  • Cellular Studies: It is widely used as a marker in studies investigating membrane dynamics and vesicular trafficking.
  • Drug Development: Understanding the role of phosphatidylinositol-4-phosphate in cellular signaling pathways has implications for drug discovery, particularly in targeting diseases related to dysfunctional lipid signaling .
  • Fluorescent Probes: Novel fluorescent reporters based on the pleckstrin homology domain have been developed to visualize phosphatidylinositol-4-phosphate dynamics in live cells, aiding in real-time studies of cellular processes .

Research has shown that phosphatidylinositol-4-phosphate interacts with various proteins that are critical for cellular function:

  • Sec2p Protein: Phosphatidylinositol-4-phosphate binds to Sec2p, inhibiting its interaction with Sec15p during vesicle trafficking processes .
  • G Protein-Coupled Receptors: It modulates signaling pathways initiated by G protein-coupled receptors, highlighting its role in signal transduction .

Studies employing advanced techniques such as mass spectrometry and fluorescence microscopy have elucidated these interactions, revealing how changes in phosphatidylinositol-4-phosphate levels can influence cellular behavior.

Phosphatidylinositol-4-phosphate shares structural similarities with other phosphoinositides but exhibits unique properties that distinguish it from them. Below are some similar compounds:

CompoundKey FeaturesUnique Aspects
PhosphatidylinositolPrecursor for all phosphoinositidesLacks phosphate at the 4-position
Phosphatidylinositol-3-phosphateInvolved in signaling pathways related to growthContains a phosphate group at the 3-position
Phosphatidylinositol-5-phosphatePlays roles in cytoskeletal dynamicsContains a phosphate group at the 5-position
Phosphatidylinositol-4,5-bisphosphateCritical for signaling pathways and membrane identityContains phosphate groups at both 4 and 5 positions

Phosphatidylinositol-4-phosphate's distinct role in regulating vesicular trafficking and its interaction with specific proteins set it apart from these similar compounds, highlighting its importance in cellular function .

XLogP3

8.9

Use Classification

Lipids -> Glycerophospholipids [GP] -> Glycerophosphoinositol monophosphates [GP07] -> Diacylglycerophosphoinositol monophosphates [GP0701]

Dates

Modify: 2023-07-20

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